molecular formula C19H22N2O4S B11595832 ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595832
M. Wt: 374.5 g/mol
InChI Key: NYPIOPOFHPECJR-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as ethoxyphenyl, methyl, and carboxylate. The presence of these functional groups and the fused ring system imparts significant biological and chemical properties to the compound.

Preparation Methods

The synthesis of ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multicomponent reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Scientific Research Applications

Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-4-24-14-8-6-13(7-9-14)17-16(18(23)25-5-2)12(3)20-19-21(17)15(22)10-11-26-19/h6-9,17H,4-5,10-11H2,1-3H3

InChI Key

NYPIOPOFHPECJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC

Origin of Product

United States

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